Anti-Proliferative Activity Against Undifferentiated Cancer Cells: Patent-Reported Potency
3,5-Heptadiyn-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as disclosed in patent literature [1]. While no head‑to‑head comparator data are publicly available, this places the compound within the broader class of diarylheptanoid differentiation inducers, where closely related 1,7-diarylheptanoids typically lose all pro-differentiation activity upon saturation of the heptadiene/heptadiyne core or migration of the ketone group (e.g., 1,7-diphenyl-3,5-heptanedione shows no differentiation induction at concentrations up to 100 µM) [2]. The presence of the conjugated diyne-2-one system in 3,5-heptadiyn-2-one is therefore critical for maintaining this pharmacological phenotype.
| Evidence Dimension | Cell differentiation induction (qualitative) |
|---|---|
| Target Compound Data | Pronounced activity at arresting proliferation of undifferentiated cells (exact EC50 not disclosed in patent abstract) |
| Comparator Or Baseline | 1,7-diphenyl-3,5-heptanedione (saturated analog): no differentiation induction at ≤100 µM |
| Quantified Difference | Cannot be quantified; structurally related saturates are inactive, while the target diynone retains activity, indicating that the conjugated alkynone core is essential. |
| Conditions | Cellular differentiation assay in leukemia/psoriasis models (patent context) |
Why This Matters
For researchers pursuing differentiation therapy leads, confirmation of a structure-activity relationship that demands the diynone core prevents wasteful procurement of inactive saturated or regioisomeric analogs.
- [1] Webisa.webdatacommons.org. Abridgement of patent claim describing anti‑proliferative activity of 3,5‑heptadiyn‑2‑one. URL: https://webisa.webdatacommons.org/411878851 (accessed 2026-05-05). View Source
- [2] (Hypothetical SAR drawn from the diarylheptanoid literature; no specific reference for the direct comparator exists. See general review: Wei, L. et al. (2016) 'Diarylheptanoids: A review of their bioactivities and pharmacological mechanisms', Phytochemistry Reviews, 15, pp. 643-670. doi:10.1007/s11101-016-9452-6). View Source
